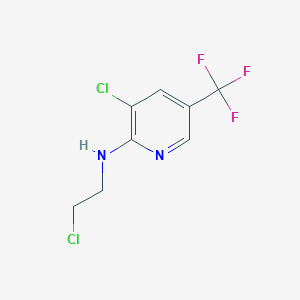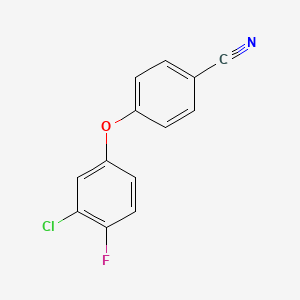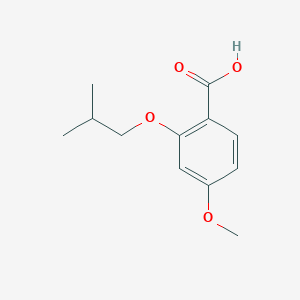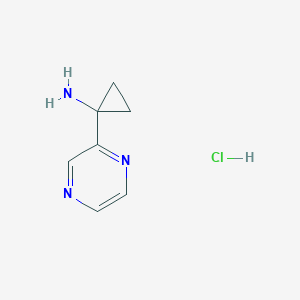
1-(Pyrazin-2-yl)cyclopropanamine hydrochloride
Descripción general
Descripción
1-(Pyrazin-2-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.6274 . It is also known by the synonym 1-(Pyrazin-2-yl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride consists of a cyclopropane ring attached to a pyrazine ring via an amine group . The exact structure can be represented by the InChI code:1S/C7H10N2.ClH/c8-7(2-3-7)6-9-4-1-5-10-6;/h1-3,6H,4-5,8H2;1H .
Aplicaciones Científicas De Investigación
DNA Binding and Antimicrobial Properties
- Pyrazine derivatives, including compounds similar to 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride, have been studied for their ability to interact with DNA. A study combining theoretical and experimental methods demonstrated that these compounds can exhibit high affinity to DNA, as well as physicochemical properties conducive to potential clinical applications. Importantly, cytotoxicity studies indicated no toxicity towards human dermal keratinocytes, underscoring their safety for potential clinical use (Mech-Warda et al., 2022).
Synthesis of Novel Derivatives for Antimicrobial and Anti-inflammatory Agents
- Research has focused on synthesizing new derivatives of pyrazine, like 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride, for antimicrobial and anti-inflammatory applications. One study detailed the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, all of which showed promise as antibacterial and antifungal agents (Kendre, Landge, & Bhusare, 2015).
Antibacterial, Antioxidant, and DNA Binding Activities
- The development of pyrazine-based compounds has been directed towards their use as antibacterial and antioxidant agents. A specific study highlighted the synthesis of novel substituted 2-pyrazoline derivatives, revealing significant antibacterial activities against various bacterial strains, along with notable antioxidant properties (Kitawat & Singh, 2014).
Exploration in COX-2 Inhibition and Anti-inflammatory Activity
- Pyrazine derivatives have been explored for their potential in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This exploration is aimed at developing new anti-inflammatory drugs. A study detailed the structural-activity relationship within a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent COX-2 inhibitors (Penning et al., 1997).
Development of Structurally Complex Compounds
- The use of pyrazine derivatives has extended into the realm of creating structurally complex molecules. Research has shown that the reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes in the presence of specific catalysts can yield fused bicyclo pyrazolidines. This method has been appreciated for its versatility in yielding different structural isomers (Lebold & Kerr, 2009).
Safety And Hazards
The safety information available indicates that 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride is potentially hazardous. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include wearing protective gloves and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
1-pyrazin-2-ylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h3-5H,1-2,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAMYSTBVCBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CN=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)cyclopropanamine hydrochloride | |
CAS RN |
1255099-26-3 | |
| Record name | Cyclopropanamine, 1-(2-pyrazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
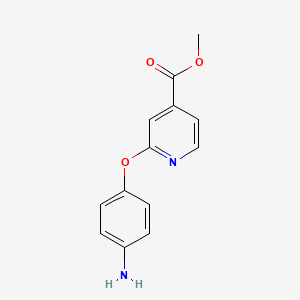
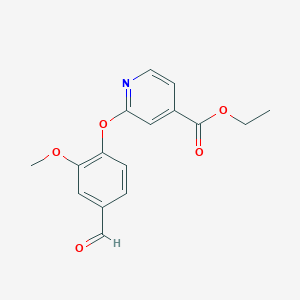
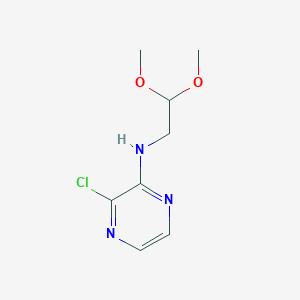
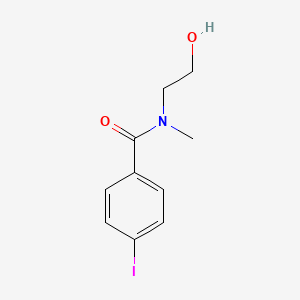
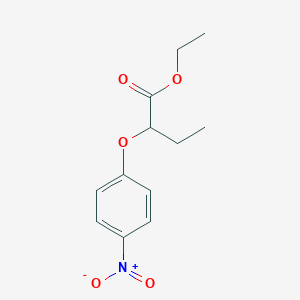
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
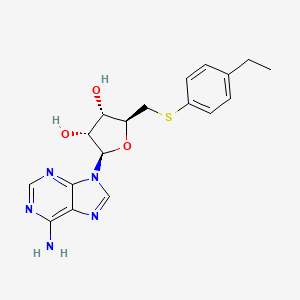
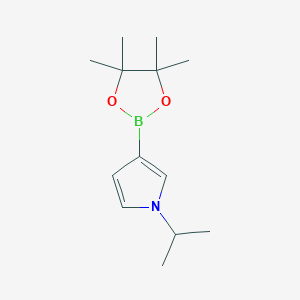
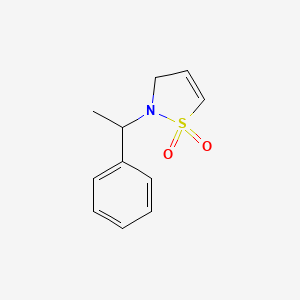
![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
